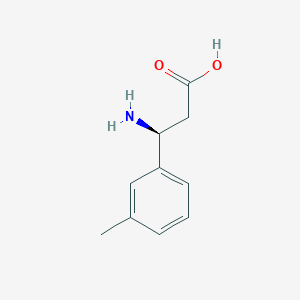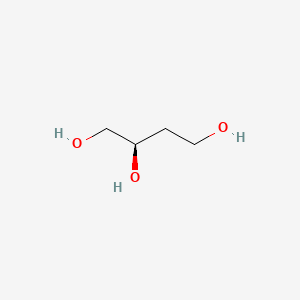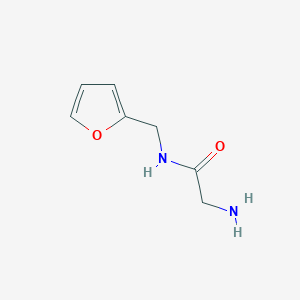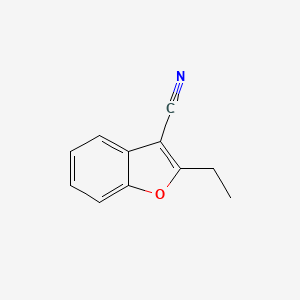
N-Cyclopropylaniline
Overview
Description
N-Cyclopropylaniline is a compound that has been shown to be especially susceptible to single-electron oxidation by excited triplet-state photosensitizers . It is known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .
Synthesis Analysis
N-Cyclopropylanilines were synthesized according to a modified procedure of Loeppky and co-workers . A set of N-Cyclopropylaniline analogs was synthesized and then paired with a model sensitizer and antioxidant, or various DOM isolates, to examine their reactivity and susceptibility to antioxidant quenching during steady-state photolysis experiments .
Molecular Structure Analysis
The molecular weight of N-Cyclopropylaniline is 133.19 . The IUPAC name is N-cyclopropyl-N-phenylamine . The InChI code is 1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 .
Chemical Reactions Analysis
N-Cyclopropylaniline has been used in the study of synthetic organic electrochemistry . It has been involved in the electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes . This reaction led to the discovery of a new redox neutral reaction of intermolecular [3 + 2] annulation of N-cyclopropylanilines and alkenes to provide an aniline-substituted 5-membered carbocycle direct via electrolysis .
Physical And Chemical Properties Analysis
N-Cyclopropylaniline is a colorless liquid . It should be stored at room temperature .
Scientific Research Applications
Probing Oxidative Properties of Triplet-State Photosensitizers
CPA has been utilized to investigate the oxidative characteristics of triplet-state photosensitizers in environmental chemistry. Due to its ability to undergo spontaneous, irreversible cyclopropyl ring-opening after single-electron oxidation, CPA serves as an excellent probe. This property allows for the study of oxidative processes in natural aquatic systems where chromophoric dissolved organic matter (CDOM) acts as the primary light absorber .
Electrocatalytic [3 + 2] Annulation Reactions
In synthetic organic chemistry, CPA has been employed in electrocatalytic redox-neutral [3 + 2] annulation reactions with alkenes. This process forms aniline-substituted 5-membered carbocycles, which are valuable in the synthesis of complex organic molecules. The radical cation of CPA, generated electrochemically, reacts with alkenes to yield these structures with high efficiency .
Environmental Contaminant Degradation
CPA’s reactivity towards single-electron transfer (SET) oxidation makes it a potential candidate for the degradation of environmental contaminants. Its lower aqueous oxidation potential compared to phenols allows it to be more easily oxidized by SET reactions, which is significant in the breakdown of pollutants containing aniline or phenol moieties .
Mechanism of Action
Target of Action
N-Cyclopropylaniline (CPA) primarily targets excited triplet-state photosensitizers (3sens)* . These photosensitizers are highly reactive species that play a central role in sunlit natural waters through the generation of other reactive intermediates .
Mode of Action
N-Cyclopropylaniline interacts with its targets through a single-electron transfer (SET) mechanism . This involves the transfer of one electron from an electron donor to an acceptor . CPA is known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .
Biochemical Pathways
The biochemical pathway affected by CPA involves the oxidation of electron-rich phenols to phenoxy radicals . There is evidence that supports both two-step (i.e., electron transfer followed by proton transfer) and single-step (i.e., proton-coupled electron transfer) oxidation mechanisms .
Pharmacokinetics
The rate constants of cpa and cpa analogs oxidation are reported to be approximately 9 × 10^8 to 4 × 10^9 m-1s-1 . This suggests that CPA undergoes near diffusion-controlled oxidation to form CPA radical cation (CPA†+) in the presence of 3sens* or 3CDOM* .
Result of Action
The result of CPA’s action is the formation of aniline-substituted 5-membered carbocycle via direct electrolysis . This is achieved through a chain mechanism, involving the regeneration of the substrate radical cation and the formation of the neutral product .
Action Environment
The action of CPA is influenced by environmental factors present in DOM (Dissolved Organic Matter). Steady-state experiments tend to underestimate the rate of oxidation by 3CDOM* due to radical cation quenching (i.e., aniline†+→ aniline) by antioxidant moieties present in DOM . Therefore, the action, efficacy, and stability of CPA are influenced by the presence of these antioxidant moieties .
Safety and Hazards
Future Directions
The use of N-Cyclopropylaniline in the study of synthetic organic electrochemistry has advanced significantly . Its unique properties make it a valuable tool in the study of redox neutral reactions . Future research may focus on further exploring its reactivity and potential applications in various chemical reactions .
properties
IUPAC Name |
N-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWIFLKURJQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426812 | |
| Record name | N-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34535-98-3 | |
| Record name | N-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-Cyclopropylaniline a valuable compound in organic synthesis?
A1: N-Cyclopropylaniline serves as a versatile building block for synthesizing various complex molecules. It acts as a key intermediate in producing 1-cyclopropyl-quinolonecarboxylic acids [], a class of compounds with significant biological activity, particularly as antibacterial agents.
Q2: How does the rate of ring-opening in N-Cyclopropylaniline radical cation compare to other related compounds?
A3: Studies have shown that the unsubstituted N-Cyclopropyl-N-methylaniline radical cation undergoes ring-opening relatively slowly (4.1 x 104 s-1) []. This slow rate is attributed to resonance stabilization of the radical cation by the phenyl ring []. Interestingly, introducing a phenyl substituent on the cyclopropyl group, as in 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline, significantly accelerates the ring-opening rate (1.7 x 108 s-1) due to the radical-stabilizing effect of the phenyl group [].
Q3: Can you elaborate on the use of N-Cyclopropylaniline derivatives in studying cytochrome P450 (CYP450) enzymes?
A4: N-Cyclopropylaniline and its derivatives are valuable probes for investigating the mechanism of N-dealkylation reactions catalyzed by CYP450 enzymes [, , ]. Specifically, studies using N-cyclopropyl-N-methylaniline (2a) and N-(1'-methylcyclopropyl)-N-methylaniline (2b) helped clarify the role of single-electron transfer (SET) versus hydrogen atom transfer (HAT) in these reactions [].
Q4: What were the key findings from the CYP450 studies utilizing N-Cyclopropylaniline derivatives?
A5: Research using isotopically labeled N-cyclopropyl-N-methylaniline with rat liver microsomes, a rich source of CYP2B1, demonstrated the formation of N-cyclopropylaniline and cyclopropanone hydrate as metabolites []. These findings, along with the absence of cyclopropyl ring-opening in N-(1'-methylcyclopropyl)-N-methylaniline metabolism, strongly suggest a carbinolamine pathway over a SET mechanism for N-dealkylation of these substrates by CYP450 enzymes [].
Q5: How does N-Cyclopropylaniline behave under air oxidation?
A6: N-Cyclopropylaniline readily undergoes air oxidation, even under ambient conditions [, ]. This process leads to the formation of the corresponding acetamide through a fragmentation pathway []. While the exact mechanism is still being explored, it's suggested to involve an initial aerobic oxidation to β-hydroxy-propionamides [].
Q6: What are some efficient synthetic routes for preparing N-Cyclopropylaniline?
A7: Several methods have been developed for the synthesis of N-Cyclopropylaniline and its derivatives. One approach involves the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, offering a practical route with high yields [, ]. Another method utilizes a Smiles rearrangement, where 2-chloro-N-cyclopropylacetamide reacts with phenols followed by base treatment to provide N-Cyclopropylanilines [].
Q7: How can mass spectrometry techniques be applied to study the reactivity of N-Cyclopropylaniline?
A8: Electrochemistry coupled with electrospray ionization mass spectrometry (EC-ESI/MS) has proven valuable in investigating the reactivity of N-Cyclopropylaniline radical cations []. This technique allows for the real-time monitoring of reaction intermediates and products, providing valuable mechanistic insights into reactions like the ring-opening of the radical cation derived from 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] [].
Q8: Have there been any studies using online mass spectrometry to investigate N-Cyclopropylaniline reactions?
A9: Yes, online electrospray ionization mass spectrometry (ESI-MS) coupled with online laser irradiation has been employed to study visible-light-mediated photoredox reactions involving N-Cyclopropylaniline []. This approach allowed the detection of fleeting intermediates like the N-Cyclopropylaniline radical cation and provided evidence for a chain mechanism in the [3+2] annulation reaction with styrene [].
Q9: Are there any computational studies on N-Cyclopropylaniline?
A10: Density functional theory (DFT) calculations have been used to investigate the mechanism of N-dealkylation of N-cyclopropyl-N-methylaniline by CYP450 []. These studies provided valuable insights into the regioselectivity of the reaction, highlighting the influence of the protein environment and the unique electronic properties of the substrate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

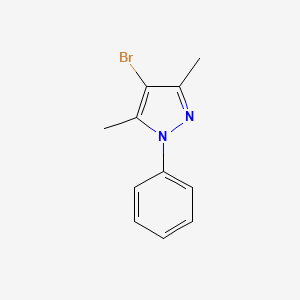
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)

